molecular formula C20H14N4 B2879355 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-32-4

2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2879355
CAS No.: 439108-32-4
M. Wt: 310.36
InChI Key: BNDMBBJMHCGMJE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a complex organic compound characterized by its intricate molecular structure This compound belongs to the triazolopyridine family, which is known for its diverse biological and chemical properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the phenyl and methyl groups under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano group (-CN) makes it susceptible to nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. It can be used to design new therapeutic agents for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and electronic devices.

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)ethanol: This compound shares the phenyl and methyl groups but lacks the triazolopyridine core.

  • 2-(4-Methylphenyl)propanoic acid: Another related compound with a similar phenyl group but a different functional group.

Uniqueness: 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile stands out due to its unique triazolopyridine structure, which imparts distinct chemical and biological properties compared to its similar compounds. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate triazole and pyridine moieties. A common method includes the Biginelli-like reaction and Michael addition reactions to form the triazolo-pyridine scaffold. The regioselectivity of these reactions can be finely tuned to yield various derivatives with distinct biological properties .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolopyridine derivatives. For instance, compounds synthesized from similar scaffolds have shown promising activity against various viral strains. The antiviral evaluation often includes in vitro assays where the synthesized compounds are tested for their ability to inhibit viral replication. For example, specific derivatives have been identified as effective against influenza viruses and other RNA viruses .

Anticancer Properties

Several studies have investigated the anticancer properties of triazolopyridines. For instance, compounds exhibiting high selectivity towards cyclin-dependent kinases (CDKs) have been reported. These CDK inhibitors demonstrate potent antiproliferative effects in various human cancer cell lines, including HeLa and HCT116 cells. The IC50 values for some derivatives have been reported in the low micromolar range, indicating significant anticancer activity .

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, some studies suggest that these compounds may act as modulators of nicotinic acetylcholine receptors (nAChRs), enhancing receptor activity and potentially influencing neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Key modifications include:

  • Substitution Patterns : Variations in the substitution at the phenyl rings significantly affect potency and selectivity. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
  • Positioning of Functional Groups : The position of substituents on the triazole and pyridine rings can alter binding affinity and selectivity towards specific biological targets.
CompoundSubstituent PositionActivity (IC50/µM)Target
1C-20.18CDK2
2C-30.36CDK9
3C-60.14nAChR

Case Studies

In a notable study published in 2023, researchers synthesized a series of triazolopyridine derivatives and evaluated their antiviral activities against influenza A virus. The most potent compound demonstrated an IC50 value of 0.12 µM, showcasing its potential as a lead candidate for further development .

Another study focused on the anticancer properties of these compounds against breast cancer cell lines, revealing that certain derivatives inhibited cell proliferation by over 70% at concentrations below 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Properties

IUPAC Name

2-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMBBJMHCGMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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